Dibenzyl D,L-Stepholidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

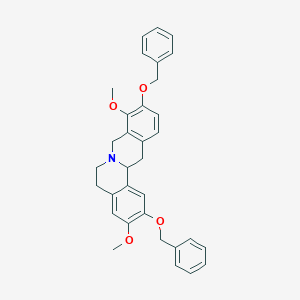

Dibenzyl D,L-Stepholidine is a chemical compound with the molecular formula C33H33NO4 and a molecular weight of 507.6 g/mol .

Molecular Structure Analysis

The molecular structure of Dibenzyl D,L-Stepholidine includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . Unfortunately, specific details about its molecular structure were not found in the available resources.

Chemical Reactions Analysis

While there is information available about the chemical reactions of related compounds, such as Dibenzyl Disulfide and Dibenzyl Sulphide , specific details about the chemical reactions of Dibenzyl D,L-Stepholidine were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

L-SPD has been found to rescue memory deficit and synaptic plasticity in models of Alzheimer’s disease . It does this by activating the dopamine D1 receptor/PKA signaling pathway . L-SPD improves the hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of APP/PS1 transgenic mice .

Schizophrenia Treatment

L-SPD has shown potential in the treatment of schizophrenia . Clinical studies have shown that co-administration of L-SPD with a typical antipsychotic drug significantly enhances the therapeutic effects and remarkably reduces the tardive dyskinesia induced by the typical antipsychotic drug used with schizophrenic patients . Moreover, L-SPD alone was shown to have therapeutic value without inducing significant extrapyramidal side effects and also seemed to reduce the negative symptoms of schizophrenia .

Parkinson’s Disease Treatment

L-SPD has been identified as a potential agent in the treatment of Parkinson’s disease . This is due to its unique pharmacological profile, where it exhibits dopamine D1 receptor agonistic activity while acting as a D2 receptor antagonist .

Drug Addiction Treatment

L-SPD has been suggested as a potential agent in the treatment of drug addiction . This is again due to its unique pharmacological profile, where it exhibits dopamine D1 receptor agonistic activity while acting as a D2 receptor antagonist .

Wirkmechanismus

Target of Action

Dibenzyl D,L-Stepholidine, also known as L-SPD, is a bioactive compound extracted from the Chinese herb Stephania . It is unique in that it acts as both an agonist and antagonist on different dopamine receptors. Specifically, it acts as an agonist on the D1-type dopamine receptor and an antagonist on the D2-type dopamine receptor .

Mode of Action

The mode of action of L-SPD involves its interaction with these dopamine receptors. As a D1 agonist, L-SPD binds to the D1 receptor and activates it .

Biochemical Pathways

The activation of the D1 receptor and the blocking of the D2 receptor by L-SPD can affect various biochemical pathways. These pathways are primarily related to the neurotransmitter dopamine, which plays a crucial role in reward, motivation, memory, and other functions .

Result of Action

The dual action of L-SPD on the D1 and D2 dopamine receptors can have various effects at the molecular and cellular levels. For instance, it has been found to have neuroprotective effects and can inhibit heroin-induced reinstatement . This suggests that L-SPD could potentially be used in the treatment of opiate addiction .

Eigenschaften

IUPAC Name |

3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSKEIBKZYUSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554300 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl D,L-Stepholidine | |

CAS RN |

62744-18-7 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)